Technical Monograph: 4-Bromo-5-(4-bromophenyl)isoxazole
Technical Monograph: 4-Bromo-5-(4-bromophenyl)isoxazole
The following technical guide is structured as a high-level monograph for drug discovery scientists, focusing on the synthesis, properties, and reactivity of 4-Bromo-5-(4-bromophenyl)isoxazole .
CAS: 7064-31-5 (Generic for 5-(4-bromophenyl)isoxazole core; specific di-bromo derivatives often indexed under specific library IDs)
Molecular Formula: C
Executive Summary
4-Bromo-5-(4-bromophenyl)isoxazole represents a high-value "dual-warhead" scaffold in medicinal chemistry. Characterized by two distinct electrophilic sites—the heteroaryl bromide at the isoxazole C4 position and the aryl bromide on the C5-phenyl ring—this molecule offers a strategic entry point for diversity-oriented synthesis (DOS). It is particularly relevant in the development of COX-2 inhibitors, antimicrobial agents, and glutamate receptor modulators where the isoxazole core serves as a bioisostere for amide or ester linkages.
Physicochemical Profile
| Property | Value / Description | Note |
| Appearance | Off-white to pale yellow crystalline solid | |
| Melting Point | 128–132 °C (Predicted) | Monobromo precursor melts at 110–120 °C |
| Solubility | DMSO, DMF, CH | Insoluble in water |
| LogP | ~4.1 | Highly lipophilic; requires polar handles for bio-assay |
| H-Bond Donors | 0 | |
| H-Bond Acceptors | 2 (N, O) | Weak acceptor capability |
| Electronic Character | Electron-deficient Heterocycle | Isoxazole ring acts as an EWG on the phenyl substituent |
Synthetic Architecture
The synthesis of 4-bromo-5-(4-bromophenyl)isoxazole is most efficiently achieved through a regioselective electrophilic halogenation of the pre-formed 5-arylisoxazole core. This approach avoids the formation of regioisomers common in cyclization strategies.
Synthesis Protocol
Step 1: Construction of the 5-(4-bromophenyl)isoxazole Core The reaction of 4-bromoacetophenone with dimethylformamide dimethyl acetal (DMF-DMA) yields the enaminone intermediate, which undergoes cyclization with hydroxylamine hydrochloride.
-
Reagents: 4-Bromoacetophenone, DMF-DMA, NH
OH·HCl. -
Conditions: Reflux in EtOH or AcOH.
Step 2: Regioselective C4-Bromination The isoxazole ring undergoes Electrophilic Aromatic Substitution (EAS) exclusively at the C4 position due to the directing effects of the ring heteroatoms (O and N).
-
Reagents: N-Bromosuccinimide (NBS) or Br
. -
Solvent: DMF (for NBS) or Glacial Acetic Acid (for Br
). -
Temperature: 60–80 °C.
-
Purification: Recrystallization from Ethanol/Water.
Reaction Mechanism Visualization
The following diagram illustrates the stepwise construction and bromination pathway.
Figure 1: Synthetic route via enaminone cyclization and late-stage C4-bromination.[1][2][3]
Reactivity & Functionalization
The defining feature of this molecule is the differential reactivity of the two bromine atoms. This allows for sequential cross-coupling reactions , enabling the rapid construction of non-symmetrical biaryl/heteroaryl systems.
The "Dual-Warhead" Concept
-
Site A (Isoxazole C4-Br): A heteroaryl halide.[2] The C4 position is electron-rich relative to the rest of the ring (EAS active) but the C-Br bond is activated for oxidative addition by the adjacent electronegative heteroatoms compared to a standard phenyl bromide.
-
Site B (Phenyl-Br): A standard aryl bromide. Its reactivity is slightly enhanced by the electron-withdrawing nature of the attached isoxazole ring.
Chemo-differentiation Strategy:
-
Suzuki-Miyaura Coupling: Standard conditions (Pd(PPh
) , Na CO ) will often couple both positions if excess boronic acid is used. -
Site-Selective Coupling: To differentiate, use sterically demanding ligands (e.g., P(t-Bu)
) or controlled stoichiometry. The Heteroaryl Bromide (C4) is typically the site of initial oxidative addition with electron-rich catalyst systems due to the "ortho-effect" of the ring heteroatoms coordinating Pd, although this is substrate-dependent.
Functionalization Workflow
Researchers can exploit this scaffold to create libraries:
-
Path A: C4-functionalization (e.g., introducing solubility handles).
-
Path B: Phenyl-functionalization (e.g., extending the hydrophobic tail).
Figure 2: Divergent functionalization strategy for library generation.
Handling and Safety Standards
-
Hazard Classification: Acute Tox. 3 (Oral) . Isoxazoles can exhibit neurotoxicity (GABA antagonism potential).
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from light.
-
Disposal: Halogenated organic waste. Do not mix with strong oxidizing agents.
References
-
Synthesis of 3-(4-bromophenyl)-5-phenylisoxazole (Analogous Route) . Odinity. Available at: [Link]
-
Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles . ResearchGate. Available at: [Link]
-
Regioselective C-4 Bromination of Oxazoles and Isoxazoles . ResearchGate. Available at: [Link]
